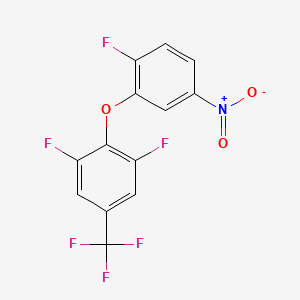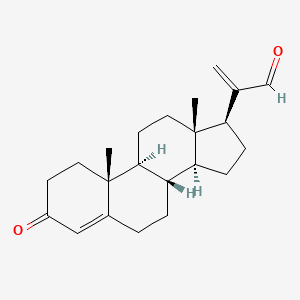
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is a synthetic organic compound with a complex structure It is derived from glycine, an amino acid, and features a fluoroacetyl group and a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester typically involves the esterification of glycine derivatives. One common method involves the reaction of glycine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Substituted glycine derivatives.
Applications De Recherche Scientifique
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways . The fluoroacetyl group can enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is unique due to the presence of both a fluoroacetyl group and a naphthyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications, compared to other glycine derivatives .
Propriétés
Numéro CAS |
23554-61-2 |
|---|---|
Formule moléculaire |
C15H14FNO3 |
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
methyl 2-[(2-fluoroacetyl)-naphthalen-1-ylamino]acetate |
InChI |
InChI=1S/C15H14FNO3/c1-20-15(19)10-17(14(18)9-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |
Clé InChI |
SSUIANFQGFPVKT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN(C1=CC=CC2=CC=CC=C21)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


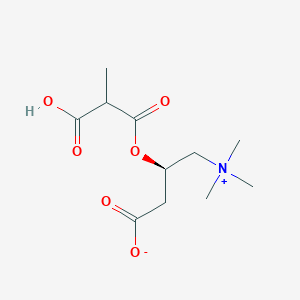
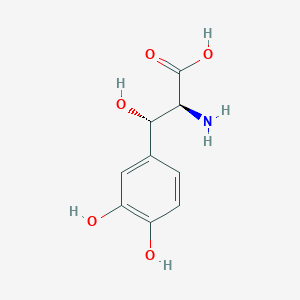
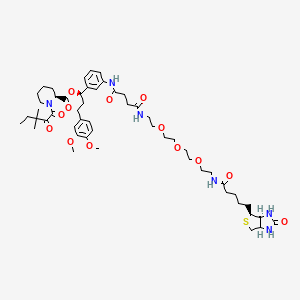
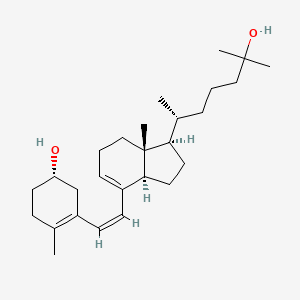
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
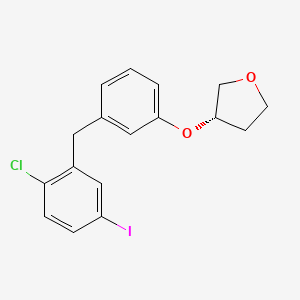
![2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B15290707.png)
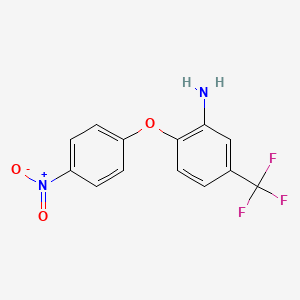
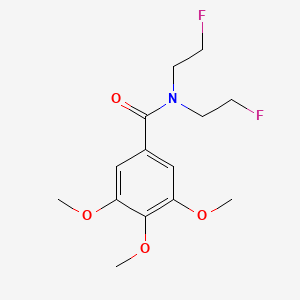

![ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B15290725.png)
![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)
